molecular formula C17H16ClFN2O4S B2379365 4-Chloro-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}benzoic acid CAS No. 438029-19-7

4-Chloro-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}benzoic acid

Cat. No. B2379365
M. Wt: 398.83
InChI Key: DEVBMUHGZGUTTC-UHFFFAOYSA-N
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Description

“4-Chloro-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}benzoic acid” is a chemical compound . It is related to “4-(4-Fluorophenyl)benzoic acid”, which is a useful precursor in various syntheses .


Synthesis Analysis

The synthesis of related compounds often involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, has been reported to be catalyzed using a radical approach . This is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .


Molecular Structure Analysis

The molecular structure of “4-Chloro-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}benzoic acid” can be represented by the InChI code: 1S/C17H17FN2O4S/c18-14-4-6-15(7-5-14)19-8-10-20(11-9-19)25(23,24)16-3-1-2-13(12-16)17(21)22/h1-7,12H,8-11H2,(H,21,22) .

Scientific Research Applications

Metabolic Pathway Investigation

  • Metabolism of Novel Antidepressants : Lu AA21004, a novel antidepressant, undergoes metabolic transformations, including oxidation to 4-hydroxy-phenyl metabolite, a sulfoxide, an N-hydroxylated piperazine, and a benzylic alcohol, which further oxidizes to the corresponding benzoic acid, including 3-methyl-4-(2-piperazin-1-yl-phenysulfanyl)-benzoic acid (Lu AA34443). This process involves various enzymes like CYP2D6, CYP2C9, CYP3A4/5, and CYP2A6, with alcohol dehydrogenase and aldehyde dehydrogenase also playing a role (Hvenegaard et al., 2012).

Crystal Structure Analysis

  • Crystal Structure of Derivatives : The crystal structure of 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA), a product of the reaction between ethyl 1-piperazinecarboxylate and 4-fluorobenzoic acid, provides insight into the conformation of molecules in this class. The piperazine ring in EPBA adopts a chair conformation, and the structural analysis helps understand the molecular interactions (Faizi et al., 2016).

Synthesis of Novel Compounds

  • Synthesis of Anticancer Agents : In the synthesis of ABT-263, a Bcl-2 inhibitor with potential anticancer properties, intermediates like 4-(4-{[2-(4-chlorophenyl)-5,5-dimethylcyclohex-1-enyl]methyl}piperazin-1-yl)benzoic acid play a crucial role. The synthesis process is a foundation for developing new drug candidates (Wang et al., 2008).

Antimicrobial Activity

  • Antimicrobial Properties of Sulfonamide-Amide Derivatives : The synthesis of bifunctional sulfonamide-amide derivatives, including compounds like ethyl-4-(3-(chlorosulfonyl)-4-methylbenzoyl)piperazine-1-carboxylate, demonstrates significant in vitro antibacterial and antifungal activities. This highlights the potential of using such compounds in antimicrobial research (Abbavaram & Reddyvari, 2013).

Herbicide Development

  • Fluorine Substitution in Herbicides : Research on fluorine atom substitution in herbicides like bentranil and Classic® analogues shows that such modifications can lead to significant changes in herbicidal properties. This study includes the synthesis of compounds from 2-amino-6-fluoro-benzoic acid, demonstrating the importance of molecular modifications in developing effective herbicides (Hamprecht et al., 2004).

Safety And Hazards

The safety and hazards associated with “4-Chloro-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}benzoic acid” are not well documented. For accurate information, it’s recommended to refer to the Safety Data Sheet (SDS) provided by the manufacturer .

properties

IUPAC Name

4-chloro-3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN2O4S/c18-15-6-1-12(17(22)23)11-16(15)26(24,25)21-9-7-20(8-10-21)14-4-2-13(19)3-5-14/h1-6,11H,7-10H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEVBMUHGZGUTTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)C3=C(C=CC(=C3)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}benzoic acid

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